molecular formula C₁₈H₂₁NO₃ B1144978 (±)-N-Methyldesethylreboxetine CAS No. 847996-52-5

(±)-N-Methyldesethylreboxetine

Cat. No.: B1144978
CAS No.: 847996-52-5
M. Wt: 299.36
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Description

(±)-N-Methyldesethylreboxetine is a structural analog of reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of depression and attention-deficit hyperactivity disorder (ADHD). The compound features an N-methyl modification on the desethyl metabolite of reboxetine, which may influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, receptor affinity, and blood-brain barrier permeability.

Properties

CAS No.

847996-52-5

Molecular Formula

C₁₈H₂₁NO₃

Molecular Weight

299.36

Synonyms

rel-2-[(R)-[(2R)-4-Methyl-2-morpholinyl]phenylmethoxy]-phenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-N-Methyldesethylreboxetine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of desethylreboxetine.

    Methylation: Desethylreboxetine is then subjected to a methylation reaction using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures.

    Purification: The resulting product is purified using chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (±)-N-Methyldesethylreboxetine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives depending on the halogenated reagent used.

Scientific Research Applications

(±)-N-Methyldesethylreboxetine has several scientific research applications:

    Chemistry: Used as a reference compound in the study of norepinephrine reuptake inhibitors.

    Biology: Investigated for its effects on norepinephrine transporters in neuronal cells.

    Medicine: Explored for potential therapeutic applications in treating depression and other mood disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting norepinephrine reuptake.

Mechanism of Action

The mechanism of action of (±)-N-Methyldesethylreboxetine involves the inhibition of norepinephrine reuptake. By blocking the norepinephrine transporter, the compound increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This action is believed to contribute to its antidepressant effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary analogs for comparison include reboxetine, its metabolites, and derivatives. Key differences arise from substituent positions (e.g., N-methyl vs. O-desethyl groups) and stereochemistry.

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight logP HBA HBD RotB
(±)-O-Desethylreboxetine C₁₇H₁₉NO₃ 285.34 ~3.2* 4 2 4
Reboxetine (Parent Compound) C₁₉H₂₃NO₃ 313.39 ~2.8 4 1 5 -
(±)-N-Methyldesethylreboxetine (Hypothetical) C₁₈H₂₁NO₃ 299.37 ~3.5† 4 1 5 -

*Data for (±)-O-Desethylreboxetine sourced from NIMH Compound D-902 .
†Predicted based on N-methylation increasing lipophilicity compared to O-desethylation.

Key Observations:
  • Lipophilicity (logP) : The O-desethyl derivative (logP ~3.2) is less lipophilic than the hypothetical N-methyl analog (predicted logP ~3.5), as methylation typically enhances membrane permeability.
  • Metabolic Stability : N-methylation may reduce susceptibility to hepatic oxidation compared to O-desethylation, which could influence half-life and clearance rates.

Pharmacological and Clinical Relevance

  • (±)-O-Desethylreboxetine (D-902): As a major metabolite of reboxetine, this compound exhibits reduced norepinephrine reuptake inhibition compared to the parent drug, likely due to decreased affinity for the norepinephrine transporter (NET) .
  • Reboxetine : Demonstrates high NET selectivity (Ki ~1.1 nM) and minimal serotonin transporter (SERT) affinity, making it effective for ADHD and depression.
  • Hypothetical this compound : The N-methyl group could enhance metabolic stability and CNS penetration but may reduce NET affinity due to steric hindrance or altered binding interactions.

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